(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione
Beschreibung
(E)-8-Benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione is a structurally complex heterocyclic compound featuring a fused imidazo-purine core. The molecule is characterized by three ketone groups (trione), a benzyl substituent at position 8, and a benzylidene moiety at position 6 in the (E)-configuration.
Eigenschaften
IUPAC Name |
(8E)-6-benzyl-8-benzylidene-2,4-dimethylpurino[7,8-a]imidazole-1,3,7-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-25-19-18(21(30)26(2)23(25)31)28-17(13-15-9-5-3-6-10-15)20(29)27(22(28)24-19)14-16-11-7-4-8-12-16/h3-13H,14H2,1-2H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMRFCJURCOROS-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CC4=CC=CC=C4)C(=O)N(C3=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3/C(=C/C4=CC=CC=C4)/C(=O)N(C3=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex imidazopurine structure with various substituents that may influence its biological interactions. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar imidazo[2,1-f]purine derivatives. For instance, compounds with similar structural motifs have demonstrated effective inhibition against various bacterial strains.
| Compound | Activity Against | Reference |
|---|---|---|
| Benzimidazole derivatives | S. aureus, E. coli | |
| Imidazo[2,1-f]purines | Multiple bacterial strains |
Anticancer Activity
Research indicates that (E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione exhibits cytotoxic effects against cancer cell lines. A study conducted on various tumor cell lines revealed significant growth inhibition.
The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that the compound may modulate key signaling pathways involved in cell proliferation and survival.
Case Study 1: Antitumor Efficacy
A recent case study evaluated the effects of (E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione on human cancer cell lines. The study reported a dose-dependent reduction in cell viability and an increase in apoptotic markers such as caspase activation.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results indicated that the compound exhibited potent antibacterial activity comparable to standard antibiotics.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparison
The compound shares a core imidazo[2,1-f]purine scaffold with other derivatives, but key differences lie in substituent groups and functionalization. Below is a detailed comparison with a structurally related compound, 3-Benzyl-8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione ():
Functional Implications
- Benzylidene vs. Imidazole Chain: The (E)-benzylidene group in the target compound introduces rigidity and planar geometry, which may improve binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases).
- The dione in the compared compound may reduce steric hindrance, favoring solubility.
Research Findings and Data Gaps
While structural analogs like the compound in have been synthesized and cataloged, specific biological data for (E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione remain unreported in publicly available literature . Key areas for further investigation include:
- Kinase Inhibition Assays : Testing against CDK2, EGFR, or other cancer-related kinases.
- Solubility and Stability : The benzylidene group may confer lipophilicity, necessitating formulation studies.
- Comparative Pharmacokinetics : Contrasting metabolic pathways with dione analogs.
Notes
Synthesis Challenges : The (E)-configuration of the benzylidene group requires precise reaction conditions (e.g., acid catalysis, temperature control) to avoid isomerization to the (Z)-form.
Stability : The trione structure may be prone to hydrolysis under basic conditions, limiting its shelf life.
Diverse Applications : While the compared compound () may target neurotransmitter receptors, the target compound’s design suggests a focus on anticancer or anti-inflammatory pathways.
This analysis highlights the importance of substituent-driven customization in purine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
